MK-8617

Description

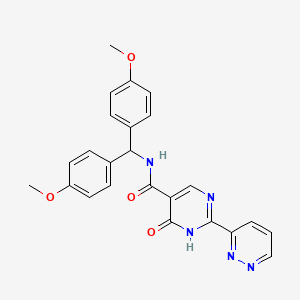

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[bis(4-methoxyphenyl)methyl]-6-oxo-2-pyridazin-3-yl-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N5O4/c1-32-17-9-5-15(6-10-17)21(16-7-11-18(33-2)12-8-16)27-23(30)19-14-25-22(28-24(19)31)20-4-3-13-26-29-20/h3-14,21H,1-2H3,(H,27,30)(H,25,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXLPERVDMILVIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)C3=CN=C(NC3=O)C4=NN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187990-87-9 | |

| Record name | MK-8617 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187990879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-8617 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39RRC0G27V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

MK-8617: A Technical Deep Dive into its Mechanism of Action in Hypoxia Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of MK-8617, a potent, orally active pan-inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) enzymes. This document details its biochemical activity, cellular effects, and in vivo pharmacology, with a focus on its role in the hypoxia signaling pathway.

Core Mechanism of Action: Inhibition of HIF Prolyl Hydroxylases

This compound functions as a potent inhibitor of the three main HIF prolyl hydroxylase isoforms: PHD1, PHD2, and PHD3.[1][2][3] These enzymes are critical cellular oxygen sensors that, under normoxic (normal oxygen) conditions, hydroxylate specific proline residues on the alpha subunit of hypoxia-inducible factors (HIF-α). This hydroxylation event marks HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.

By inhibiting PHD enzymes, this compound prevents the hydroxylation of HIF-α. This stabilization of HIF-α allows it to translocate to the nucleus, dimerize with the constitutively expressed HIF-β subunit, and bind to hypoxia response elements (HREs) in the promoter regions of target genes. This leads to the transcriptional activation of a wide array of genes involved in the adaptive response to hypoxia, most notably erythropoietin (EPO), which is a key regulator of red blood cell production.[4]

The following diagram illustrates the canonical HIF signaling pathway and the intervention point of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound's activity and pharmacokinetic properties.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (nM) | Assay Type | Reference |

| PHD1 | 1.0 | Cell-free enzymatic assay | [1] |

| PHD2 | 1.0 | Cell-free enzymatic assay | [1][5] |

| PHD3 | 14 | Cell-free enzymatic assay | [1] |

| Factor Inhibiting HIF (FIH) | 18,000 | Cell-free enzymatic assay | [5] |

| CYP1A2, 2B6, 2C9, 2C19, 2D6 | >60,000 | In vitro enzymatic assay | [1][5] |

| CYP3A4 | >60,000 | In vitro enzymatic assay | [1][5] |

| CYP2C8 | 1,600 | In vitro enzymatic assay (reversible) | [1][5] |

Table 2: In Vivo Pharmacodynamic Effects of this compound

| Species | Dose (mg/kg, p.o.) | Effect | Time Point | Reference |

| Rat (Sprague-Dawley) | 1.5 | 1.7-fold increase in serum EPO | - | [1] |

| Rat (Sprague-Dawley) | 5 | 8-fold increase in serum EPO | - | [1] |

| Rat (Sprague-Dawley) | 15 | 204-fold increase in serum EPO | - | [1] |

| Mouse (C57Bl/6) | 5 | Increased circulating reticulocytes | 3 and 4 days post-dose | [1] |

| Mouse (C57Bl/6) | 15 | Increased circulating reticulocytes | 3 and 4 days post-dose | [1] |

Table 3: Pharmacokinetic Properties of this compound

| Species | Oral Bioavailability (%) | Clearance | Volume of Distribution | Reference |

| Rat, Dog, Monkey | 36 - 71 | Low | Low | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections provide an overview of the key methodologies used to characterize this compound.

In Vitro HIF-PHD Enzymatic Assay

A time-resolved fluorescence resonance energy transfer (TR-FRET) based assay was utilized to determine the in vitro potency of this compound against HIF-PHD isoforms.

-

Enzymes: Full-length, FLAG-tagged human PHD1, PHD2, and PHD3 were expressed in and purified from baculovirus-infected Sf9 cells.

-

Substrates: A biotinylated HIF-1α peptide and α-ketoglutarate were used as substrates.

-

Assay Principle: In the absence of an inhibitor, PHD enzymes hydroxylate the HIF-1α peptide. A europium-labeled anti-hydroxytarget antibody and a streptavidin-allophycocyanin (APC) conjugate are added. The binding of the antibody to the hydroxylated peptide brings the europium donor and APC acceptor into close proximity, resulting in a FRET signal. Inhibition of PHD activity by this compound leads to a decrease in the FRET signal.

-

General Protocol:

-

This compound, serially diluted in DMSO, is added to the wells of a microplate.

-

The PHD enzyme is added, and the plate is pre-incubated.

-

The reaction is initiated by the addition of the HIF-1α peptide and α-ketoglutarate.

-

The reaction is allowed to proceed at room temperature.

-

The reaction is stopped, and the detection reagents (europium-labeled antibody and streptavidin-APC) are added.

-

After an incubation period, the TR-FRET signal is read on a compatible plate reader.

-

IC50 values are calculated from the dose-response curves.

-

The following diagram outlines the workflow of the TR-FRET based HIF-PHD inhibition assay.

In Vivo Pharmacodynamic Studies in Rodents

The in vivo efficacy of this compound was assessed in mice and rats by measuring its effect on EPO production and reticulocyte counts.

-

Animal Models: Male C57Bl/6 mice and Sprague-Dawley rats were used.[1]

-

Drug Administration: this compound was administered as a single oral dose (p.o.).[1]

-

Sample Collection: Blood samples were collected at various time points post-dose for the analysis of serum EPO and hematological parameters.

-

Erythropoietin (EPO) Measurement: Serum EPO levels were quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

Reticulocyte Analysis: Circulating reticulocyte counts were determined using an automated hematology analyzer.

-

General Protocol:

-

Animals are acclimated to the housing conditions.

-

This compound is formulated in a suitable vehicle for oral gavage.

-

A baseline blood sample may be collected.

-

Animals are administered a single oral dose of this compound or vehicle.

-

Blood samples are collected at specified time points after dosing.

-

Serum is separated for EPO analysis, and whole blood is used for hematological analysis.

-

EPO levels and reticulocyte counts are measured and compared between the treated and vehicle control groups.

-

The logical relationship for the in vivo studies is depicted in the following diagram.

Concluding Remarks

This compound is a potent, orally bioavailable pan-inhibitor of HIF-PHD enzymes that effectively stabilizes HIF-α, leading to the induction of hypoxia-responsive genes, including erythropoietin. Its mechanism of action has been well-characterized through a combination of in vitro enzymatic assays and in vivo pharmacodynamic studies in rodent models. The data presented in this technical guide underscore the potential of this compound as a therapeutic agent for the treatment of anemia and highlight its utility as a chemical probe for studying the physiological and pathophysiological roles of the HIF signaling pathway. Further research into the broader effects of HIF stabilization mediated by compounds like this compound will continue to be an active and important area of investigation.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | HIF-PHD inhibitor | ProbeChem Biochemicals [probechem.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (this compound), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

MK-8617: A Comprehensive Technical Guide to a Novel HIF Prolyl Hydroxylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-8617, also known as Vadadustat, is a potent, orally active small molecule inhibitor of the hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes. By inhibiting PHD1, PHD2, and PHD3, this compound stabilizes the alpha subunits of HIF (HIF-α), leading to the activation of downstream genes involved in erythropoiesis. This mechanism of action mimics the body's natural response to hypoxia, stimulating the production of endogenous erythropoietin (EPO) and offering a novel therapeutic approach for the treatment of anemia, particularly in patients with chronic kidney disease (CKD). This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative preclinical and clinical data, and detailed experimental protocols for key assays relevant to its development and characterization.

Introduction

Anemia is a frequent complication of chronic kidney disease, primarily due to insufficient production of erythropoietin by the failing kidneys. The discovery of the HIF pathway and its regulation by oxygen-sensing PHD enzymes has paved the way for the development of a new class of oral therapeutics for anemia. HIF is a heterodimeric transcription factor composed of an oxygen-labile α-subunit and a stable β-subunit. Under normoxic conditions, PHD enzymes hydroxylate specific proline residues on HIF-α, targeting it for ubiquitination and subsequent proteasomal degradation. In hypoxic states, the lack of oxygen as a PHD co-substrate leads to the stabilization of HIF-α, its translocation to the nucleus, and the transcriptional activation of target genes, including EPO.

This compound is a pan-inhibitor of the three main PHD isoforms (PHD1, PHD2, and PHD3). Its ability to stabilize HIF-α and subsequently increase endogenous EPO production has been demonstrated in both preclinical models and clinical trials. This document aims to provide a detailed technical resource on this compound for the scientific community.

Mechanism of Action

This compound functions as a competitive inhibitor of 2-oxoglutarate, a key co-substrate for the catalytic activity of PHD enzymes. By binding to the active site of PHDs, this compound prevents the hydroxylation of HIF-α subunits. This leads to the stabilization and accumulation of HIF-α, which then dimerizes with HIF-β and translocates to the nucleus to activate the transcription of hypoxia-responsive genes, most notably EPO.

Quantitative Data

In Vitro Enzymatic and Cellular Activity

This compound is a potent inhibitor of PHD isoforms 1, 2, and 3. It exhibits selectivity for PHDs over other enzymes, including various cytochrome P450 isoforms and factor inhibiting HIF (FIH).

| Target | IC₅₀ (nM) | Assay Type | Reference |

| PHD1 | 1.0 | Cell-free enzymatic assay | |

| PHD2 | 1.0 | Cell-free enzymatic assay | |

| PHD3 | 14 | Cell-free enzymatic assay | |

| FIH | 18,000 | Cell-free enzymatic assay | |

| CYP1A2 | >60,000 | In vitro enzyme inhibition | |

| CYP2B6 | >60,000 | In vitro enzyme inhibition | |

| CYP2C9 | >60,000 | In vitro enzyme inhibition | |

| CYP2C19 | >60,000 | In vitro enzyme inhibition | |

| CYP2D6 | >60,000 | In vitro enzyme inhibition | |

| CYP3A4 | >60,000 | In vitro enzyme inhibition | |

| CYP2C8 | 1,600 | In vitro enzyme inhibition |

In Vivo Pharmacodynamics in Preclinical Models

In vivo studies in rodents have demonstrated that oral administration of this compound leads to a dose-dependent increase in plasma EPO levels and subsequent stimulation of erythropoiesis, as evidenced by increased reticulocyte counts and hemoglobin levels.

| Species | Dose (mg/kg, p.o.) | Effect | Time Point | Reference |

| Rat (Sprague-Dawley) | 1.5 | 1.7-fold increase in serum EPO | - | |

| Rat (Sprague-Dawley) | 5 | 8-fold increase in serum EPO | - | |

| Rat (Sprague-Dawley) | 15 | 204-fold increase in serum EPO | - | |

| Mouse (C57Bl/6) | 5 | Increased circulating reticulocytes | 3 and 4 days post-dose | |

| Mouse (C57Bl/6) | 15 | Increased circulating reticulocytes | 3 and 4 days post-dose | |

| Rat | 5 and 15 | Increased serum EPO and hemoglobin | - |

Pharmacokinetics in Preclinical Models

This compound exhibits good oral bioavailability across multiple species with low clearance.

| Species | Oral Bioavailability (%) | Metabolic Turnover in Liver Microsomes | Reference |

| Rat | 36 - 71 | <10% | |

| Dog | 36 - 71 | <10% | |

| Monkey | 36 - 71 | <10% | |

| Human | - | 34% |

Experimental Protocols

In Vitro HIF Prolyl Hydroxylase (PHD) Enzymatic Activity Assay

This protocol is a representative method for determining the in vitro inhibitory activity of this compound against PHD enzymes.

Materials:

-

Recombinant human PHD1, PHD2, or PHD3

-

HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)

-

2-Oxoglutarate

-

L-Ascorbic acid

-

Ferrous sulfate (FeSO₄)

-

This compound

-

Ass

The Discovery and Development of MK-8617: A Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

MK-8617 is a potent, orally active, small-molecule pan-inhibitor of the hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes 1, 2, and 3. Developed by Merck Research Laboratories, this compound was investigated as a novel therapeutic agent for the treatment of anemia. By inhibiting the PHD enzymes, this compound stabilizes the HIF-α subunit, leading to the transcriptional activation of HIF-responsive genes, most notably erythropoietin (EPO). This guide provides a comprehensive overview of the discovery, preclinical development, and known signaling pathways associated with this compound.

Discovery and Preclinical Development

The discovery of this compound stemmed from a high-throughput screening campaign to identify inhibitors of HIF-PHD2. This led to the identification of a novel class of 4-hydroxy-2-(heterocyclic)pyrimidine-5-carboxamide inhibitors. Subsequent medicinal chemistry efforts focused on optimizing the potency, selectivity, and pharmacokinetic properties of this series, culminating in the selection of this compound.[1] Preclinical studies in mice and rats demonstrated that oral administration of this compound leads to elevations in plasma EPO and circulating reticulocytes, and ultimately an increase in hemoglobin levels.[1] While it was advanced into human clinical trials for anemia, the results of these trials are not publicly available.[1][2]

Quantitative Data

In Vitro Potency and Selectivity

This compound is a highly potent inhibitor of PHD isoforms 1 and 2, with slightly less activity against PHD3. It exhibits good selectivity against the structurally related factor inhibiting HIF (FIH) and a panel of cytochrome P450 enzymes.

| Target | IC50 (nM) | Reference(s) |

| HIF-PHD1 | 1.0 | [3] |

| HIF-PHD2 | 1.0 | [3] |

| HIF-PHD3 | 14 | [3] |

| FIH | 18,000 | [4] |

| CYP1A2 | >60,000 | [3] |

| CYP2B6 | >60,000 | [3] |

| CYP2C8 | 1,600 | [3] |

| CYP2C9 | >60,000 | [3] |

| CYP2C19 | >60,000 | [3] |

| CYP2D6 | >60,000 | [3] |

| CYP3A4 | >60,000 | [3] |

Pharmacokinetic Profile

This compound demonstrates good oral bioavailability across multiple preclinical species. Metabolic stability varies, with significant turnover observed in human liver microsomes.

| Species | Oral Bioavailability (%) | Metabolic Turnover (in liver microsomes) | Reference(s) |

| Rat | 36 - 71 | <10% turnover | [3] |

| Dog | 36 - 71 | <10% turnover | [3] |

| Monkey | 36 - 71 | <10% turnover | [3] |

| Human | Not Available | 34% turnover | [3] |

In Vivo Efficacy in Rodent Models of Anemia

Single oral doses of this compound in rats resulted in a dose-dependent increase in serum erythropoietin levels.

| Dose (mg/kg, p.o.) | Fold Increase in Serum EPO (vs. vehicle) | Reference(s) |

| 1.5 | 1.7-fold | [3] |

| 5 | 8-fold | [3] |

| 15 | 204-fold | [3] |

Signaling Pathways

HIF-1α Stabilization and Erythropoiesis

The primary mechanism of action of this compound is the inhibition of PHD enzymes, which under normoxic conditions, hydroxylate HIF-α subunits, targeting them for proteasomal degradation. By inhibiting PHDs, this compound leads to the stabilization and nuclear translocation of HIF-α, where it heterodimerizes with HIF-β and activates the transcription of target genes, including erythropoietin, which in turn stimulates red blood cell production.

Anti-inflammatory Effects via the HIF-1α/GYS1/UDPG/P2Y14 Pathway in Macrophages

This compound has been shown to exert anti-inflammatory effects in macrophages by modulating a novel signaling pathway. HIF-1α stabilization by this compound upregulates Glycogen Synthase 1 (GYS1), which in turn reduces the secretion of Uridine Diphosphate Glucose (UDPG). Lower extracellular UDPG levels lead to decreased activation of the purinergic receptor P2Y14, resulting in a reduction of pro-inflammatory cytokine production.

Profibrotic Effects via the HIF-1α-KLF5-TGF-β1 Signaling Pathway in Renal Fibrosis

In the context of chronic kidney disease, high-dose this compound has been observed to have profibrotic effects.[5] This is mediated by the transcriptional upregulation of Krüppel-like factor 5 (KLF5) by HIF-1α. KLF5, in turn, promotes the expression of Transforming Growth Factor-beta 1 (TGF-β1), a key mediator of fibrosis.

Experimental Protocols

In Vitro HIF-PHD Enzymatic Assay

This protocol describes the measurement of the inhibitory activity of this compound against HIF-PHD isoforms.

Materials:

-

96-well plates

-

This compound dissolved in DMSO

-

Assay buffer

-

FLAG-tagged full-length HIF-PHD isoform (expressed and purified from baculovirus-infected Sf9 cells)

-

Substrates for the enzymatic reaction

-

Quench/detection mix containing:

-

1 mM ortho-phenanthroline

-

0.1 mM EDTA

-

0.5 nM anti-(His)6 LANCE reagent

-

100 nM AF647-labeled streptavidin

-

2 µg/mL (His)6-VHL complex

-

Procedure:

-

Add 1 µL of this compound in DMSO to each well of a 96-well plate.

-

Add 20 µL of assay buffer containing 0.15 µg/mL of the HIF-PHD isoform.

-

Pre-incubate for 30 minutes at room temperature.

-

Initiate the enzymatic reaction by adding 4 µL of substrates.

-

Incubate for 2 hours at room temperature.

-

Terminate the reaction and develop the signal by adding 25 µL of the quench/detection mix.

-

Determine the ratio of time-resolved fluorescence signals at 665 and 620 nm.

-

Calculate the percent inhibition relative to an uninhibited control.

Western Blot Analysis for HIF-1α, KLF5, and TGF-β1

This protocol outlines the general steps for detecting protein expression levels.

Materials:

-

Cell or tissue lysates

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific for HIF-1α, KLF5, TGF-β1, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (e.g., ECL)

-

Imaging system

Procedure:

-

Prepare cell or tissue lysates and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply chemiluminescent substrate and visualize the protein bands using an imaging system.

Chromatin Immunoprecipitation (ChIP) Assay for HIF-1α Binding to the KLF5 Promoter

This protocol details the procedure to determine the in vivo interaction of HIF-1α with the KLF5 promoter.

Materials:

-

SimpleChIP® Enzymatic Chromatin IP Kit (or similar)

-

Antibody against HIF-1α (e.g., Abcam ab2185)

-

Normal IgG (as a negative control)

-

PCR primers specific for the KLF5 promoter region:

-

Forward: 5′-CGGGCTCAAGTGATTCTCCT-3′

-

Reverse: 5′-GGAAACCCTGTCCCTACTAAAAGTA-3′

-

-

qPCR instrument and reagents

Procedure:

-

Cross-link proteins to DNA in cells with formaldehyde.

-

Lyse the cells and digest the chromatin with micrococcal nuclease.

-

Immunoprecipitate the chromatin with an anti-HIF-1α antibody or normal IgG overnight.

-

Capture the antibody-chromatin complexes with protein G magnetic beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the cross-links.

-

Purify the DNA.

-

Perform qPCR using the primers specific for the KLF5 promoter to quantify the amount of precipitated DNA.

Conclusion

This compound is a well-characterized preclinical candidate that potently inhibits HIF-PHD enzymes, leading to the stimulation of erythropoiesis. Its discovery and development have provided valuable insights into the therapeutic potential of targeting the HIF pathway for the treatment of anemia. Furthermore, investigations into its mechanism of action have uncovered novel roles for HIF-1α in modulating inflammatory and fibrotic signaling pathways. While the clinical development status of this compound for anemia is not publicly known, the extensive preclinical data available serve as a valuable resource for researchers in the fields of hematology, nephrology, and inflammation.

References

- 1. Discovery of Orally Bioavailable and Liver-Targeted Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors for the Treatment of Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (this compound), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The profibrotic effects of this compound on tubulointerstitial fibrosis mediated by the KLF5 regulating pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The profibrotic effects of this compound on tubulointerstitial fibrosis mediated by the KLF5 regulating pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FIH-1-modulated HIF-1α C-TAD promotes acute kidney injury to chronic kidney disease progression via regulating KLF5 signaling - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of MK-8617: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-8617 is a potent, orally active pan-inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) enzymes 1, 2, and 3. By inhibiting these enzymes, this compound stabilizes the alpha subunit of HIF (HIF-α), a master regulator of the cellular response to hypoxia. This stabilization leads to the transcription of various genes, most notably erythropoietin (EPO), making this compound a promising therapeutic agent for the treatment of anemia associated with chronic kidney disease. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols.

Mechanism of Action

This compound is an inhibitor of the Hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) enzymes.[1] Under normoxic conditions, HIF-PHD enzymes hydroxylate specific proline residues on HIF-α subunits, targeting them for ubiquitination and subsequent proteasomal degradation. By inhibiting PHD enzymes, this compound prevents this degradation, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. A primary target gene is EPO, which stimulates erythropoiesis.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound [1][2][3][4][5]

| Target | Assay Type | IC50 (nM) |

| HIF-PHD1 | Cell-free assay | 1.0 |

| HIF-PHD2 | Cell-free assay | 1.0 |

| HIF-PHD3 | Cell-free assay | 14 |

| Factor Inhibiting HIF (FIH) | - | 18,000 |

Table 2: In Vitro Cytochrome P450 Inhibition [1][6]

| CYP Isoform | Inhibition (IC50) |

| CYP1A2 | >60 µM |

| CYP2B6 | >60 µM |

| CYP2C9 | >60 µM |

| CYP2C19 | >60 µM |

| CYP2D6 | >60 µM |

| CYP3A4 | >60 µM |

| CYP2C8 | 1.6 µM (moderate, reversible) |

Table 3: Pharmacokinetic Profile of this compound in Preclinical Species [1][6]

| Species | Oral Bioavailability (%) | Clearance | Volume of Distribution | Elimination Half-life |

| Various | 36 - 71 | Low | Low | Relatively long |

Table 4: In Vivo Efficacy of this compound in Rodent Models [1]

| Species | Dose (mg/kg, p.o.) | Effect | Timepoint |

| Mouse | 5, 15 | Increased circulating reticulocytes | 3 and 4 days post-dose |

| Rat | 1.5, 5, 15 | 1.7-, 8-, and 204-fold increase in serum EPO | - |

| Rat | 5, 15 | Increased circulating reticulocytes | 3 and 4 days post-dose |

Signaling Pathways

HIF-1α Signaling Pathway

Under normal oxygen levels (normoxia), HIF-1α is hydroxylated by PHD enzymes, leading to its degradation. When PHD enzymes are inhibited by this compound (or under hypoxic conditions), HIF-1α is stabilized and activates the transcription of target genes like EPO.

Caption: HIF-1α signaling under normoxia vs. hypoxia/MK-8617 inhibition.

Anti-inflammatory Signaling Pathway of this compound in Macrophages

Recent studies have elucidated a novel anti-inflammatory mechanism of this compound in macrophages involving the regulation of glycogen metabolism and purinergic signaling.

References

- 1. Enzyme-Linked Immunosorbent Assay for Pharmacological Studies Targeting Hypoxia-Inducible Factor 1α - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human HIF-1 alpha ELISA Kit (ab171577) | Abcam [abcam.com]

- 3. Substrate preference of the HIF-prolyl hydroxylase-2 (PHD2) and substrate-induced conformational change - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.novusbio.com [resources.novusbio.com]

- 5. youtube.com [youtube.com]

- 6. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Early-Stage Research of MK-8617

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-8617 is a potent, orally active pan-inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) enzymes 1, 2, and 3. By inhibiting these enzymes, this compound stabilizes the alpha subunits of hypoxia-inducible factor (HIF), a transcription factor that orchestrates the cellular response to low oxygen conditions. This stabilization leads to the increased production of erythropoietin (EPO), stimulating red blood cell production and offering a therapeutic approach for anemia. Early-stage research has also elucidated its role in inflammatory and fibrotic processes, highlighting the pleiotropic effects of HIF stabilization. This technical guide provides a comprehensive overview of the foundational preclinical research on this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for the pivotal studies that have defined its initial biological profile.

Mechanism of Action

This compound functions by inhibiting the enzymatic activity of HIF prolyl hydroxylases (PHD1, PHD2, and PHD3). Under normoxic conditions, these enzymes hydroxylate specific proline residues on HIF-α subunits, targeting them for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. By inhibiting PHDs, this compound prevents this hydroxylation, leading to the stabilization and accumulation of HIF-α. The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating their transcription. A primary target is the EPO gene, leading to increased erythropoietin production.

In Vitro Studies

Enzymatic Activity

This compound is a potent inhibitor of the three human HIF-PHD isoforms. The inhibitory activity was determined using cell-free enzymatic assays.

| Enzyme | IC₅₀ (nM) |

| PHD1 | 1.0[1] |

| PHD2 | 1.0[1] |

| PHD3 | 14[1] |

| Table 1: In Vitro Inhibitory Activity of this compound against HIF-PHD Isoforms |

This compound exhibits selectivity for PHDs over the factor-inhibiting HIF (FIH), another 2-oxoglutarate-dependent dioxygenase involved in the hypoxia pathway, with an IC₅₀ of 18 µM for FIH. Furthermore, it did not significantly inhibit a panel of cytochrome P450 enzymes at concentrations up to 60 µM, though it showed moderate reversible inhibition of CYP2C8 (IC₅₀ = 1.6 µM).[1]

Cell-Based Assays

In cell-based models, this compound has demonstrated effects on pathways related to inflammation and fibrosis.

In a study using RAW264.7 macrophages, pre-treatment with non-toxic concentrations of this compound (<1 µM) was shown to attenuate the inflammatory response induced by lipopolysaccharide (LPS). This anti-inflammatory effect is mediated through the HIF-1α/GYS1/UDPG/P2Y14 pathway.

Conversely, in human proximal tubule epithelial cells (HK-2), high-dose this compound treatment was found to induce fibrogenesis. This effect is mediated by the transcriptional regulation of Krüppel-like factor 5 (KLF5) by HIF-1α, leading to the activation of TGF-β1 signaling. This suggests a dose-dependent biphasic effect of this compound on fibrosis.[2][3]

In Vivo Studies

Pharmacokinetics

This compound exhibits good oral bioavailability across multiple preclinical species, with low clearance and a relatively long elimination half-life.[1]

| Species | Oral Bioavailability (%) |

| Rat | 36 - 71[1] |

| Dog | 36 - 71[1] |

| Monkey | 36 - 71[1] |

| Table 2: Oral Bioavailability of this compound in Preclinical Species |

Metabolic turnover of tritiated this compound was minimal in liver microsomes from rats, dogs, and monkeys (<10% turnover) but was significant in human liver microsomes (34% turnover) after 60 minutes.[1]

Efficacy in Anemia Models

Single oral doses of this compound have been shown to stimulate erythropoiesis in mice and rats.

| Species | Dose (mg/kg, p.o.) | Effect |

| C57Bl/6 Mice | 5 and 15 | Increased circulating reticulocytes at 3 and 4 days post-dose.[1] |

| Sprague-Dawley Rats | 1.5 | 1.7-fold increase in serum EPO vs. vehicle.[1] |

| 5 | 8-fold increase in serum EPO vs. vehicle.[1] | |

| 15 | 204-fold increase in serum EPO vs. vehicle.[1] | |

| Table 3: In Vivo Efficacy of this compound in Rodent Models of Anemia |

Four-week daily oral administration in rats led to elevated hemoglobin levels.

Effects on Renal Fibrosis

In a mouse model of chronic kidney disease (5/6 nephrectomy), the dose-dependent effects of this compound on tubulointerstitial fibrosis were investigated.[3]

| Dose (mg/kg, p.o. for 12 weeks) | Effect on Tubulointerstitial Fibrosis (TIF) |

| 1.5 | No significant effect |

| 5 | No significant effect |

| 12.5 | Significantly enhanced TIF[3] |

| Table 4: Dose-Dependent Effects of this compound on Renal Fibrosis in Mice |

Detailed Experimental Protocols

HIF-PHD Enzymatic Assay

This protocol is adapted from methodologies used for assessing the activity of HIF-PHD inhibitors.

Materials:

-

Recombinant human PHD1, PHD2, or PHD3

-

This compound

-

Biotinylated HIF-1α peptide substrate (e.g., residues 556-574)

-

2-oxoglutarate (2-OG)

-

Fe(II) (e.g., (NH₄)₂Fe(II)(SO₄)₂)

-

L-ascorbic acid

-

Assay Buffer: 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA

-

Quench/Detection Mix: Assay buffer containing 1 mM ortho-phenanthroline, 0.1 mM EDTA, LANCE® Eu-W1024 anti-His-tag antibody, and streptavidin-allophycocyanin (SA-APC)

-

384-well microplates

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution series in DMSO.

-

Prepare an enzyme mix containing the PHD enzyme, Fe(II), and L-ascorbic acid in assay buffer.

-

Prepare a substrate mix containing the biotinylated HIF-1α peptide and 2-OG in assay buffer.

-

-

Assay Protocol:

-

To each well of a 384-well plate, add 1 µL of the this compound dilution.

-

Add 5 µL of the enzyme mix to each well.

-

Pre-incubate for 30 minutes at room temperature.

-

Initiate the reaction by adding 4 µL of the substrate mix.

-

Incubate for 2 hours at room temperature.

-

Stop the reaction and detect the product by adding 10 µL of the quench/detection mix.

-

Incubate for 1 hour at room temperature to allow for signal development.

-

-

Data Acquisition and Analysis:

-

Read the plate on a suitable plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

Cell Viability (CCK-8) Assay

Materials:

-

RAW264.7 or other target cells

-

Complete culture medium

-

This compound

-

Cell Counting Kit-8 (CCK-8)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[4]

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24 or 48 hours).

-

Add 10 µL of CCK-8 solution to each well.[5]

-

Incubate for 1-4 hours at 37°C.[5]

-

Measure the absorbance at 450 nm using a microplate reader.[5]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Quantitative Reverse Transcription PCR (qRT-PCR)

Materials:

-

TRIzol reagent

-

Chloroform

-

Isopropanol

-

75% Ethanol

-

RNase-free water

-

cDNA synthesis kit

-

SYBR Green Master Mix

-

Gene-specific primers

-

Real-time PCR system

Procedure:

-

RNA Extraction from Kidney Tissue:

-

Homogenize ~50-100 mg of kidney tissue in 1 mL of TRIzol reagent.[1]

-

Add 0.2 mL of chloroform, shake vigorously, and centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Transfer the aqueous phase to a new tube and precipitate the RNA with 0.5 mL of isopropanol.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Wash the RNA pellet with 1 mL of 75% ethanol.

-

Air-dry the pellet and resuspend in RNase-free water.

-

-

cDNA Synthesis:

-

Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.[6]

-

-

Real-Time PCR:

-

Set up the PCR reaction with SYBR Green Master Mix, cDNA, and forward and reverse primers.

-

A typical thermal cycling profile is: 95°C for 3 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds.[6]

-

Analyze the relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene such as GAPDH.[6]

-

Western Blot for HIF-1α

Materials:

-

Nuclear and cytoplasmic extraction reagents (e.g., NE-PER) or RIPA buffer

-

Protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against HIF-1α

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction from Kidney Tissue:

-

Extract nuclear proteins from kidney tissue using a nuclear extraction kit, as HIF-1α is a nuclear protein.[7] Follow the manufacturer's protocol, ensuring the use of protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the nuclear extracts using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load 20-40 µg of nuclear extract per lane on an SDS-PAGE gel.[8]

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Immunofluorescence Staining of Macrophages

Materials:

-

RAW264.7 cells cultured on coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibodies (e.g., against inflammatory markers)

-

Fluorophore-conjugated secondary antibodies

-

DAPI or Hoechst for nuclear counterstaining

-

Antifade mounting medium

Procedure:

-

Cell Fixation:

-

Wash cells with PBS.

-

Fix the cells with 4% PFA for 10-15 minutes at room temperature.[9]

-

Wash three times with PBS.

-

-

Permeabilization:

-

Incubate with permeabilization buffer for 10 minutes at room temperature.[10]

-

Wash three times with PBS.

-

-

Blocking:

-

Incubate with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.[9]

-

-

Antibody Incubation:

-

Incubate with the primary antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.[9]

-

Wash three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.[9]

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Counterstain the nuclei with DAPI or Hoechst for 5-10 minutes.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the staining using a fluorescence or confocal microscope.

-

In Vivo Animal Studies

-

Mice (C57BL/6): House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.[11] Allow for a 1-2 week acclimatization period before starting experiments to minimize stress.[11][12]

-

Rats (Sprague-Dawley): House rats under similar standard conditions. Handle animals frequently to accustom them to the procedures.

-

Formulation: For oral gavage, this compound can be formulated in a vehicle such as 10% DMSO in corn oil[13] or 25:75 v/v PEG200/water with 1 molar equivalent of NaOH.[13]

-

Oral Gavage Technique:

-

Weigh the animal to determine the correct dosing volume (typically 5-10 mL/kg for mice and rats).[14]

-

Restrain the animal firmly but gently to align the head and body.[15]

-

Measure the gavage needle from the tip of the nose to the last rib to ensure proper insertion depth.[15]

-

Gently insert the gavage needle into the esophagus and administer the formulation slowly.[15]

-

Monitor the animal for any signs of distress during and after the procedure.[14]

-

This protocol is a general guide for in vivo lentiviral delivery to the kidney.

Materials:

-

Lentiviral particles expressing shRNA targeting the gene of interest (e.g., KLF5) or a non-targeting control.

-

Surgical instruments

-

Anesthesia

Procedure:

-

Anesthetize the mouse.

-

Make a flank incision to expose the kidney.

-

Lentiviral particles can be delivered via several routes, including retrograde infusion into the ureter, injection into the renal vein or artery, or direct injection into the renal parenchyma.[15] Parenchymal injection is often efficient for targeting the cortex.[16]

-

Inject the lentiviral solution (e.g., 10-20 µL) slowly into the desired location.

-

Suture the incision and allow the animal to recover.

-

Allow sufficient time for gene knockdown to occur (typically 1-2 weeks) before subsequent experimental procedures.

Conclusion

The early-stage research on this compound has established it as a potent, orally bioavailable pan-HIF-PHD inhibitor with clear efficacy in stimulating erythropoiesis in preclinical models. These foundational studies provide a strong rationale for its development for the treatment of anemia. Concurrently, investigations into its effects on inflammation and fibrosis reveal a more complex biological profile, with dose-dependent and context-specific outcomes. The detailed experimental protocols provided in this guide serve as a resource for researchers aiming to further investigate the multifaceted pharmacology of this compound and other HIF-PHD inhibitors. Future research will likely focus on delineating the therapeutic window for its various potential indications and further clarifying the long-term consequences of systemic HIF stabilization.

References

- 1. Quantitative reverse transcription-polymerase chain reaction (qRT-PCR) [bio-protocol.org]

- 2. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 3. Acclimation and Institutionalization of the Mouse Microbiota Following Transportation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 5. apexbt.com [apexbt.com]

- 6. RNA extraction and qRT-PCR [bio-protocol.org]

- 7. Western Blot Procedure HIF1-alpha [protocols.io]

- 8. resources.novusbio.com [resources.novusbio.com]

- 9. ICC/IF Protocol | Antibodies.com [antibodies.com]

- 10. arigobio.com [arigobio.com]

- 11. Frontiers | Male and Female C57BL/6 Mice Respond Differently to Awake Magnetic Resonance Imaging Habituation [frontiersin.org]

- 12. Tips for Acclimating and Caring for Stress in Research Animals | Taconic Biosciences [taconic.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 15. research.fsu.edu [research.fsu.edu]

- 16. researchgate.net [researchgate.net]

MK-8617 and its Role in Stimulating Erythropoietin Production: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8617 is a potent, orally active small molecule that acts as a pan-inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase enzymes (PHD1, PHD2, and PHD3). By inhibiting these enzymes, this compound stabilizes the alpha subunits of HIF (HIF-α), leading to the activation of downstream genes, most notably the gene for erythropoietin (EPO). This mechanism of action positions this compound as a promising therapeutic agent for the treatment of anemia, particularly in the context of chronic kidney disease. This technical guide provides a comprehensive overview of the core pharmacology of this compound, focusing on its effects on erythropoietin production, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Core Mechanism of Action: HIF Prolyl Hydroxylase Inhibition

Under normoxic conditions, HIF-α subunits are hydroxylated by PHD enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic states, the activity of PHD enzymes is reduced, allowing HIF-α to accumulate, translocate to the nucleus, and heterodimerize with HIF-β. This HIF complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including the EPO gene, to initiate transcription.

This compound mimics a hypoxic state by directly inhibiting the enzymatic activity of PHD1, PHD2, and PHD3. This inhibition prevents the hydroxylation of HIF-α, leading to its stabilization and the subsequent transcriptional activation of the EPO gene, ultimately resulting in increased synthesis and secretion of erythropoietin.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against HIF Prolyl Hydroxylase Isoforms [1][2][3]

| Enzyme Target | IC50 (nM) |

| PHD1 | 1.0 |

| PHD2 | 1.0 |

| PHD3 | 14 |

Table 2: In Vivo Effects of a Single Oral Dose of this compound on Serum Erythropoietin and Reticulocytes in Rats [1]

| Dose (mg/kg, p.o.) | Fold Increase in Serum EPO (relative to vehicle) | Observations on Circulating Reticulocytes |

| 1.5 | 1.7 | - |

| 5 | 8 | Increased levels observed at 3 days post-challenge.[1] |

| 15 | 204 | Increased levels observed at 3 and 4 days post-challenge.[1] |

Table 3: Effects of 4-Week Once-Daily Oral Administration of this compound in Rats [4]

| Outcome | Observation |

| Hemoglobin Levels | Elevated |

Experimental Protocols

In Vitro HIF Prolyl Hydroxylase Inhibition Assay

This protocol outlines a typical biochemical assay to determine the inhibitory activity of this compound against PHD isoforms.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against recombinant human PHD1, PHD2, and PHD3.

Materials:

-

Recombinant human PHD1, PHD2, and PHD3 enzymes

-

HIF-1α peptide substrate (e.g., a biotinylated peptide containing the hydroxylation site)

-

2-oxoglutarate

-

Ascorbate

-

Fe(II)

-

Assay buffer (e.g., Tris-HCl with BSA)

-

This compound stock solution in DMSO

-

Detection reagents (e.g., time-resolved fluorescence resonance energy transfer [TR-FRET] or AlphaScreen-based)

-

Microplates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in assay buffer.

-

In a microplate, add the PHD enzyme, assay buffer, and the diluted this compound or vehicle control (DMSO).

-

Initiate the reaction by adding a mixture of the HIF-1α peptide substrate, 2-oxoglutarate, ascorbate, and Fe(II).

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagents according to the manufacturer's protocol.

-

Read the plate on a suitable plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

In Vivo Assessment of Erythropoiesis in Rodent Models

This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in stimulating erythropoiesis in rats.

Objective: To measure the effect of orally administered this compound on serum EPO levels, reticulocyte counts, and hemoglobin concentrations in rats.

Animal Model: Male Sprague-Dawley rats.[1]

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Oral gavage needles

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

ELISA kit for rat erythropoietin

-

Automated hematology analyzer

Procedure:

-

Acclimatize rats to the housing conditions for at least one week.

-

Divide the animals into groups (e.g., vehicle control and different dose levels of this compound).

-

Administer this compound or vehicle orally once daily for the desired study duration (e.g., single dose for acute EPO response or daily for several weeks for hematological changes).

-

Collect blood samples at specified time points post-dosing. For acute EPO measurement, blood is typically collected a few hours after dosing. For reticulocyte and hemoglobin analysis, samples are taken at later time points.

-

For serum EPO measurement, allow the blood to clot, centrifuge to separate the serum, and store at -80°C until analysis using an ELISA kit.

-

For hematological analysis, collect blood in EDTA-coated tubes and analyze using an automated hematology analyzer to determine reticulocyte counts and hemoglobin concentrations.

-

Analyze the data statistically to compare the treated groups with the vehicle control group.

Visualizations

Signaling Pathway of this compound in Erythropoietin Production

Caption: Mechanism of this compound-induced erythropoietin production.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for assessing the in vivo efficacy of this compound.

Conclusion

This compound is a potent inhibitor of HIF prolyl hydroxylases that effectively stimulates erythropoietin production in preclinical models. Its well-defined mechanism of action and demonstrated in vivo activity make it a compelling candidate for the treatment of anemia. The data and protocols presented in this guide provide a solid foundation for further research and development of this and similar molecules. The ability to upregulate endogenous EPO production through oral administration offers a potentially significant advancement in the management of anemia associated with chronic diseases.

References

- 1. selleckchem.com [selleckchem.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. This compound | HIF-PHD inhibitor | ProbeChem Biochemicals [probechem.com]

- 4. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (this compound), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of MK-8617 in Cellular Oxygen Sensing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MK-8617, a potent, orally active pan-inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs). It delves into the compound's mechanism of action in cellular oxygen sensing, summarizes key quantitative data, and provides detailed experimental protocols for cited studies.

Core Mechanism of Action: Modulating the HIF Pathway

This compound functions as a critical modulator of the cellular response to hypoxia by inhibiting the family of prolyl hydroxylase domain (PHD) enzymes: PHD1, PHD2, and PHD3.[1][2] These enzymes are crucial oxygen sensors that, under normoxic conditions, hydroxylate specific proline residues on the alpha subunits of hypoxia-inducible factors (HIF-α). This hydroxylation event targets HIF-α for rapid degradation via the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[3]

By inhibiting PHDs, this compound effectively mimics a hypoxic state, leading to the stabilization and accumulation of HIF-α (both HIF-1α and HIF-2α).[4][5] The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) on target genes. This initiates the transcription of a wide array of genes involved in erythropoiesis, angiogenesis, and cellular metabolism.[3]

Signaling Pathway Diagram

Caption: HIF signaling pathway under normoxia versus hypoxia/MK-8617 treatment.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its in vitro potency, pharmacokinetic properties, and in vivo efficacy.

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) | Assay Type | Reference |

| PHD1 | 1.0 | Cell-free assay | [1] |

| PHD2 | 1.0 | Cell-free assay | [1] |

| PHD3 | 14 | Cell-free assay | [1] |

Table 2: Pharmacokinetic Profile of this compound

| Species | Oral Bioavailability (%) | Metabolic Turnover (in liver microsomes) | Reference |

| Rat | 36 - 71 | <10% | [1][6] |

| Dog | 36 - 71 | <10% | [1][6] |

| Monkey | 36 - 71 | <10% | [1][6] |

| Human | Not specified | 34% | [1][6] |

Table 3: In Vivo Effects of this compound in Animal Models

| Species | Dose (mg/kg, p.o.) | Effect | Reference |

| Rat | 1.5, 5, 15 | 1.7-, 8-, and 204-fold increase in serum EPO, respectively | [1] |

| Mouse | 5, 15 | Increased circulating reticulocytes | [1] |

| Mouse | Not specified | Ameliorated ischemia-reperfusion injury-induced acute kidney injury | [7] |

| Mouse | 1.5, 5, 12.5 | Dose-dependent effects on tubulointerstitial fibrosis | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

PHD Inhibition Assay (Cell-Free)

-

Objective: To determine the in vitro inhibitory activity of this compound against PHD1, PHD2, and PHD3.

-

Principle: This assay measures the enzymatic activity of recombinant PHDs. The inhibition of this activity by this compound is quantified to determine the IC50 value.

-

Materials:

-

Recombinant human PHD1, PHD2, and PHD3 enzymes.

-

HIF-1α peptide substrate.

-

α-ketoglutarate, ascorbic acid, and Fe(II) as co-factors.

-

This compound stock solution (in DMSO).

-

Assay buffer (e.g., Tris-HCl, pH 7.5).

-

Detection reagent (e.g., time-resolved fluorescence resonance energy transfer [TR-FRET] based).

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the PHD enzyme, HIF-1α peptide substrate, and co-factors.

-

Add the diluted this compound or vehicle (DMSO) to the respective wells.

-

Initiate the reaction by adding α-ketoglutarate.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagents.

-

Read the plate on a suitable plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

-

HIF-1α Stabilization in Cell Culture (Western Blot)

-

Objective: To assess the ability of this compound to stabilize HIF-1α protein in cultured cells.

-

Materials:

-

Cell culture medium and supplements.

-

This compound stock solution (in DMSO).

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Primary antibodies: anti-HIF-1α and anti-β-actin (loading control).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 15 & 30 µM) or vehicle for a specified time (e.g., 24 hours).[1]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize the HIF-1α band intensity to the β-actin loading control.

-

In Vivo Efficacy in a Rat Model of Anemia

-

Objective: To evaluate the effect of orally administered this compound on erythropoiesis in rats.

-

Animal Model: Male Sprague-Dawley rats.[1]

-

Materials:

-

This compound formulation for oral gavage.

-

Vehicle control.

-

Blood collection supplies.

-

EPO ELISA kit.

-

Hematology analyzer.

-

-

Procedure:

-

Acclimatize the rats for at least one week.

-

Divide the rats into treatment groups (e.g., vehicle, 1.5, 5, and 15 mg/kg this compound).[1]

-

Administer a single oral dose of this compound or vehicle.

-

Collect blood samples at specified time points post-dose (e.g., 3 and 4 days).[1]

-

Measure serum EPO levels using an ELISA kit.

-

Analyze whole blood for reticulocyte counts using a hematology analyzer.

-

For chronic studies, administer daily doses for a longer period (e.g., 4 weeks) and measure hemoglobin levels.[8]

-

Statistically analyze the data to determine the effect of this compound on EPO and hematological parameters.

-

Experimental Workflow Diagram

References

- 1. selleckchem.com [selleckchem.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. HIF hydroxylation and cellular oxygen sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The profibrotic effects of this compound on tubulointerstitial fibrosis mediated by the KLF5 regulating pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HIF-prolyl hydroxylase inhibitor this compound promotes renal tubule regeneration | BioWorld [bioworld.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (this compound), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Data on MK-8617: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8617 is an orally active, potent pan-inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) enzymes 1, 2, and 3.[1] By inhibiting these enzymes, this compound stabilizes hypoxia-inducible factors (HIFs), leading to the transcriptional activation of HIF-responsive genes, most notably erythropoietin (EPO). This mechanism of action has positioned this compound as a therapeutic candidate for the treatment of anemia. This document provides a comprehensive summary of the available preclinical data on this compound, focusing on its pharmacodynamics, pharmacokinetics, and associated signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative preclinical data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Species/System | Reference |

| HIF-PHD Inhibition | |||

| PHD1 IC₅₀ | 1.0 nM | Recombinant Human | [2] |

| PHD2 IC₅₀ | 1.0 nM | Recombinant Human | [2] |

| PHD3 IC₅₀ | 14 nM | Recombinant Human | [2] |

| FIH IC₅₀ | 18 µM | Recombinant Human | [1] |

| Cytochrome P450 Inhibition | |||

| CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4 IC₅₀ | >60 µM | Human Liver Microsomes | [1][2] |

| CYP2C8 IC₅₀ | 1.6 µM | Human Liver Microsomes | [1][2] |

| Metabolic Stability | |||

| Metabolic Turnover (60 min) | <10% | Rat, Dog, Monkey Liver Microsomes | [1][2] |

| Metabolic Turnover (60 min) | 34% | Human Liver Microsomes | [1][2] |

Table 2: In Vivo Pharmacokinetics of this compound

| Parameter | Value | Species | Route | Reference |

| Oral Bioavailability | 36 - 71% | Rat, Dog, Monkey | Oral | [1] |

| Elimination (48 hours post-dose) | Rat | Oral | [1] | |

| - Bile | ~26% | [1] | ||

| - Urine | ~12% | [1] | ||

| - Feces | ~38% | [1] |

Table 3: In Vivo Pharmacodynamics of this compound

| Species | Dose | Effect | Time Point | Reference |

| Mouse (C57Bl/6) | 1.5 mg/kg | Increased EPO levels (Minimum Effective Dose) | Not Specified | [1] |

| Rat (Sprague-Dawley) | 1.5 mg/kg (po) | 1.7-fold increase in serum EPO | Not Specified | [2] |

| 5 mg/kg (po) | 8-fold increase in serum EPO | Not Specified | [2] | |

| 15 mg/kg (po) | 204-fold increase in serum EPO | Not Specified | [2] | |

| 5 and 15 mg/kg (po) | Increased circulating reticulocytes | 3 and 4 days post-dose | [2] |

Experimental Protocols

HIF-PHD Isoform Catalytic Activity Assay

The inhibitory activity of this compound against HIF-PHD isoforms was determined using a catalytic activity assay with recombinant, full-length, FLAG-tagged HIF-PHD enzymes expressed in and purified from baculovirus-infected Sf9 cells. The assay was performed in 96-well plates at subsaturating levels of the co-substrate 2-oxoglutarate.

-

Compound Preparation : 1 µL of this compound in DMSO was added to each well.

-

Enzyme Addition : 20 µL of an assay buffer containing 0.15 µg/mL of the respective HIF-PHD isoform was added.

-

Preincubation : The plate was preincubated for 30 minutes at room temperature.

-

Reaction Initiation : The enzymatic reaction was initiated by the addition of 4 µL of substrates.

-

Reaction Termination and Signal Detection : After 2 hours at room temperature, the reaction was terminated by adding 25 µL of a quench/detection mix. The final concentrations in the detection mix were 1 mM ortho-phenanthroline, 0.1 mM EDTA, 0.5 nM anti-(His)6 LANCE reagent, 100 nM AF647-labeled streptavidin, and 2 µg/mL (His)6-VHL complex.

-

Data Analysis : The ratio of time-resolved fluorescence signals at 665 nm and 620 nm was measured, and the percent inhibition was calculated relative to an uninhibited control.

In Vivo Studies in Rodents

-

Rat Studies : Male Sprague-Dawley rats were administered this compound orally. The vehicle used for oral administration was a 25:75 (v/v) mixture of PEG200 and water containing one molar equivalent of NaOH.[1] In a 28-day study, rats received single daily doses of 1.5 or 15 mg/kg.[1] Blood samples were collected at various time points for analysis of hematological parameters and drug levels.[1]

-

Mouse Studies : C57Bl/6 mice were used to evaluate the effect of this compound on erythropoiesis. While the specific vehicle for oral administration in mice is not detailed in the provided search results, a common practice involves formulations such as the one used in the rat studies. Single oral doses of 5 and 15 mg/kg were shown to increase circulating reticulocytes.[2] The method for reticulocyte counting was not specified but is typically performed using automated hematology analyzers or flow cytometry.

Cytochrome P450 Inhibition Assay

The inhibitory potential of this compound against major human CYP450 enzymes was assessed using in vitro assays with human liver microsomes. The general protocol for such an assay involves:

-

Incubation : this compound at various concentrations is incubated with human liver microsomes, a specific substrate for the CYP isoform being tested, and a NADPH-regenerating system.

-

Metabolite Quantification : The reaction is stopped, and the amount of metabolite formed from the specific substrate is quantified using LC-MS/MS.

-

IC₅₀ Determination : The concentration of this compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated by comparing the rate of metabolite formation in the presence of the inhibitor to that of a vehicle control.

Metabolic Stability Assay

The metabolic stability of tritiated this compound was evaluated in liver microsomes from different species.

-

Incubation : 10 µM of tritiated this compound was incubated with 1 mg/mL of liver microsomal protein in the presence of NADPH for 60 minutes.[2]

-

Analysis : The percentage of the parent compound remaining after the incubation period was determined to assess the extent of metabolic turnover.

Signaling Pathways and Experimental Workflows

HIF-1α Signaling Pathway

This compound's primary mechanism of action is the stabilization of HIF-α subunits. Under normoxic conditions, PHDs hydroxylate prolyl residues on HIF-α, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and proteasomal degradation. By inhibiting PHDs, this compound prevents this degradation, allowing HIF-α to accumulate, translocate to the nucleus, heterodimerize with HIF-β, and activate the transcription of target genes like EPO.

Caption: HIF-1α Signaling Pathway and this compound Inhibition.

HIF-1α–KLF5–TGF-β1 Signaling Pathway (High-Dose Effect)

Preclinical studies have suggested that at high doses, this compound may activate a signaling cascade involving HIF-1α, Krüppel-like factor 5 (KLF5), and transforming growth factor-beta 1 (TGF-β1). This pathway has been implicated in the potential for high-dose this compound to induce tubulointerstitial fibrosis. The proposed mechanism involves the transcriptional regulation of KLF5 by stabilized HIF-1α, which in turn leads to the activation of TGF-β1 signaling.

Caption: Proposed High-Dose this compound Signaling Pathway.

General Preclinical Experimental Workflow

The preclinical evaluation of this compound likely followed a standard drug discovery workflow, starting with in vitro characterization and progressing to in vivo studies.

Caption: General Preclinical Workflow for this compound.

Preclinical Toxicology and Safety Pharmacology

Detailed preclinical toxicology and safety pharmacology data for this compound are not extensively available in the public domain. Standard preclinical safety assessments would typically include:

-

Acute, Sub-chronic, and Chronic Toxicity Studies : To determine the potential target organs of toxicity and to establish a no-observed-adverse-effect level (NOAEL). These studies are conducted in at least two species (one rodent, one non-rodent).

-

Safety Pharmacology Core Battery : To assess the effects of this compound on vital functions, including the cardiovascular, respiratory, and central nervous systems.

-

Genotoxicity Studies : To evaluate the potential for this compound to induce mutations or chromosomal damage.

-

Carcinogenicity Studies : To assess the tumorigenic potential of the compound with long-term administration.

While one study noted potential spleen abnormalities in mice at high doses, a comprehensive safety profile is not publicly available.[3]

Conclusion

The preclinical data for this compound demonstrate its potent and selective inhibition of HIF-PHD enzymes, leading to the desired pharmacodynamic effect of increased erythropoiesis in animal models. The compound possesses favorable pharmacokinetic properties, including good oral bioavailability across multiple species. While the primary mechanism of action is well-understood, further investigation into the potential off-target effects at higher doses, as suggested by the HIF-1α–KLF5–TGF-β1 pathway, is warranted. The available data supported the advancement of this compound into clinical development for the treatment of anemia.

References

Methodological & Application

Application Notes and Protocols for MK-8617 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing MK-8617, a potent, orally active pan-inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHD1, 2, and 3), in cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data to facilitate the effective use of this compound in research and drug development.

Mechanism of Action

This compound functions by inhibiting the enzymatic activity of PHD isoforms 1, 2, and 3.[1][2][3] These enzymes are responsible for the hydroxylation of HIF-α subunits, which targets them for proteasomal degradation under normoxic conditions. By inhibiting PHDs, this compound stabilizes HIF-α, allowing it to translocate to the nucleus, dimerize with HIF-β, and activate the transcription of various target genes. This process mimics a hypoxic response and has implications for research in anemia, inflammation, and tissue regeneration.[4][5]

One identified signaling cascade influenced by this compound is the HIF-1α/GYS1/UDPG/P2Y14 pathway, which has been shown to play a role in regulating inflammation in macrophages.[6]

Quantitative Data Summary

The following table summarizes the key inhibitory concentrations (IC50) of this compound against its primary targets.

| Target Enzyme | IC50 (nM) |

| PHD1 | 1.0 |

| PHD2 | 1.0 |

| PHD3 | 14 |

| Data sourced from references[1][2][3]. |

Signaling Pathway Diagram

Caption: Mechanism of action of this compound and its influence on the HIF signaling pathway.

Experimental Protocols

This section provides detailed protocols for the preparation of this compound stock solutions and its application in cell culture experiments to study its effects on HIF signaling and inflammatory responses.

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Pipettes and sterile tips

Procedure:

-

Calculate the required amount: Based on the desired stock concentration (e.g., 10 mM), calculate the mass of this compound needed. The molecular weight of this compound is 443.45 g/mol .[1]

-

Dissolution: Prepare the stock solution by dissolving the this compound powder in an appropriate volume of DMSO.[7] For example, to prepare a 10 mM stock solution, dissolve 4.43 mg of this compound in 1 mL of DMSO.

-

Ensure complete dissolution: Vortex the solution and, if necessary, warm it to 60°C to ensure complete dissolution.[7]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[8]

Protocol 2: In Vitro Treatment of Adherent Cells (e.g., HK-2, HEK293)

Materials:

-

Adherent cell line (e.g., HK-2 human kidney proximal tubular epithelial cells)

-

Complete cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS)

-

This compound stock solution (from Protocol 1)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates (e.g., 6-well or 96-well)

-

Trypsin-EDTA

Procedure:

-

Cell Seeding:

-

Culture the cells to ~80% confluency.

-

Wash the cells with PBS and detach them using trypsin-EDTA.

-

Resuspend the cells in complete culture medium and perform a cell count.

-

Seed the cells into the desired culture plates at an appropriate density (e.g., 2 x 10^5 cells/well for a 6-well plate).

-

Incubate the plates at 37°C and 5% CO2 overnight to allow for cell attachment.

-

-

Treatment:

-

The following day, prepare the working concentrations of this compound by diluting the stock solution in fresh, complete cell culture medium. A typical concentration range to test is 0-1000 nM.[9]

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubate the cells for the desired time period (e.g., 24 hours).[1][9]

-

-

Downstream Analysis:

-

After incubation, the cells can be harvested for various analyses, such as:

-

Western Blotting: To assess the protein levels of HIF-1α and downstream targets.

-

qRT-PCR: To measure the mRNA expression of HIF target genes.

-

ELISA: To quantify the secretion of proteins like EPO or inflammatory cytokines from the cell culture supernatant.

-

Cell Viability Assays (e.g., CCK-8): To determine the cytotoxic effects of the compound.[9]

-

-

Protocol 3: Macrophage Inflammation Assay (e.g., RAW264.7 cells)

Materials:

-

RAW264.7 macrophage cell line

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

This compound stock solution

-

Reagents for ELISA (for TNF-α, IL-6) or qRT-PCR (for inflammatory gene expression)

Procedure:

-

Cell Seeding: Seed RAW264.7 cells in culture plates and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Inflammatory Challenge: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the culture medium.

-

Incubation: Incubate the cells for a suitable duration to allow for the inflammatory response (e.g., 6-24 hours).

-

Analysis:

-